molecular formula C₁₃H₂₁D₃O₁₁ B1158731 2'-O-Methyl Lactose-d3

2'-O-Methyl Lactose-d3

Cat. No.: B1158731
M. Wt: 359.34
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Methyl Lactose-d3 is a deuterated derivative of 2'-O-methyl lactose, a disaccharide modified by the addition of a methyl group at the 2'-hydroxyl position of the galactose moiety. The incorporation of three deuterium atoms (d3) replaces hydrogen atoms, typically at specific positions, enhancing its utility in analytical applications such as mass spectrometry, where isotopic labeling improves detection accuracy and metabolic stability studies .

Properties

Molecular Formula

C₁₃H₂₁D₃O₁₁

Molecular Weight

359.34

Synonyms

4-O-[2-O-(Methyl-d3)-β-D-galactopyranosyl]-D-glucose; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2'-O-Methyl Lactose (Non-Deuterated): The non-deuterated form shares the core structure but lacks isotopic labeling. Studies on 2'-O-methyl modifications in nucleic acids (e.g., sgRNAs) demonstrate that such modifications enhance binding affinity and nuclease resistance, likely due to steric hindrance and reduced hydrophilicity . For carbohydrates, methylation at the 2'-O position may similarly stabilize glycosidic bonds and alter solubility.

3,3-Dimethylacrylic Acid Methyl Ester:
Though structurally distinct, this compound highlights the role of methyl esters in altering physicochemical properties. Its stability and reactivity profile differ significantly due to the ester group’s electron-withdrawing effects, contrasting with the ether-linked methyl group in 2'-O-methyl lactose derivatives .

Deuterated Compounds

Ecgonine Methylester-D3.HCl and EDDP-D3.perchlorate: These deuterated standards illustrate the impact of isotopic substitution. Deuterium increases molecular weight (e.g., Ecgonine methylester-D3.HCl: 202.27 + 36.46 g/mol vs. non-deuterated form) and reduces metabolic degradation rates, making them ideal for quantitative assays . Similarly, 2'-O-Methyl Lactose-d3’s deuterium atoms would enhance its stability in tracer studies.

Lacosamide-d3:
A deuterated anticonvulsant, Lacosamide-d3 (M.W. 239.30 g/mol) serves as an analytical reference standard. Its deuterated form provides a +3 Da mass shift, enabling precise quantification via LC-MS, a principle applicable to this compound .

Key Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
2'-O-Methyl Lactose C₁₃H₂₄O₁₁ 356.32 Not Provided Glycobiology studies
This compound C₁₃H₂₁D₃O₁₁ ~359.35* Not Provided Metabolic tracing, MS standards
Ecgonine Methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl 238.73 DEA No. 9180 CII Analytical reference
Lacosamide-d3 C₁₃H₁₅D₃N₂O₃ 239.30 175481-38-6 Pharmacokinetic assays

*Estimated based on deuterium substitution.

Table 2: Functional Comparisons

Property 2'-O-Methyl Lactose This compound Lacosamide-d3
Metabolic Stability Moderate High (deuterium effect) High
Analytical Utility Limited High (isotopic label) High
Binding Affinity* Enhanced vs. lactose Similar to non-deuterated Not applicable

*Inferred from RNA modification studies .

Research Findings and Gaps

  • Stability and Binding: 2'-O-methylation in nucleic acids improves duplex stability by ~2–5°C in melting temperatures , suggesting analogous benefits for carbohydrate interactions.
  • Deuterium Effects: Deuterated compounds like EDDP-D3 show prolonged half-lives in vivo, a trait critical for this compound in tracer studies .
  • Research Gaps: Direct data on this compound’s synthesis, stability, and applications are absent in the provided evidence. Further studies are needed to quantify its binding kinetics and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2'-O-Methyl Lactose-d3?

  • Methodological Answer : Synthesis typically involves selective methylation of lactose at the 2'-OH position followed by deuterium incorporation via catalytic exchange or chemical synthesis with deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) to confirm methylation position and isotopic labeling, coupled with mass spectrometry (MS) to verify isotopic purity (>98% deuterium incorporation). For structural integrity, compare spectral data to non-deuterated analogs and reference libraries .

Q. Which analytical techniques are optimal for confirming isotopic purity and structural integrity of this compound?

  • Methodological Answer : High-resolution MS (HRMS) is critical for isotopic purity validation, while ¹H/¹³C NMR and 2D-COSY experiments resolve regioselective methylation. Deuterium NMR (²H NMR) can further assess deuterium distribution. Cross-validate results with FT-IR to confirm functional groups and compare retention times in HPLC against unlabeled standards .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be designed to study this compound interactions with glycosidase enzymes?

  • Methodological Answer : Use all-atom MD simulations with force fields (e.g., CHARMM36) parameterized for deuterated sugars. Model the enzyme’s active site (e.g., β-galactosidase) and simulate ligand binding under physiological pH and temperature. Analyze hydrogen bonding, solvent accessibility, and free energy landscapes (MM-PBSA/GBSA). Validate simulations with in vitro enzymatic assays measuring inhibition constants (Kᵢ) .

Q. What experimental approaches resolve discrepancies in reported binding affinities of this compound for carbohydrate-binding proteins?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under standardized buffer conditions (e.g., 25°C, 150 mM NaCl). Replicate studies with purified protein batches to exclude batch variability. Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability and validate results via X-ray crystallography to resolve structural ambiguities .

Q. How does deuterium substitution at the 2'-O-methyl position influence metabolic stability in cell-based assays?

  • Methodological Answer : Compare hydrolysis rates of deuterated vs. non-deuterated analogs in hepatocyte cultures using LC-MS/MS. Quantify metabolites over time and apply kinetic isotope effect (KIE) models. Control for cell line variability (e.g., HepG2 vs. primary hepatocytes) and use siRNA knockdowns to identify specific enzymes (e.g., lactase-phlorizin hydrolase) involved in degradation .

Data Interpretation & Experimental Design

Q. What are best practices for designing in vitro assays to evaluate this compound as a glycosidase inhibitor?

  • Methodological Answer : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) in kinetic assays at varying inhibitor concentrations. Calculate IC₅₀ values and perform Dixon plots to determine inhibition mode (competitive/non-competitive). Include controls for solvent effects (e.g., DMSO <1%) and validate with orthogonal methods like HPLC-based product quantification .

Q. How should researchers address conflicting data on the compound’s solubility in aqueous buffers?

  • Methodological Answer : Systematically test solubility in buffered solutions (PBS, Tris-HCl) across pH 5–8 using nephelometry or UV-Vis turbidity assays. Include co-solvents (e.g., cyclodextrins) for stabilization. Report detailed buffer compositions and temperature conditions to enable cross-study comparisons .

Advanced Methodological Challenges

Q. What strategies improve signal-to-noise ratios in detecting low-abundance this compound metabolites in complex biological matrices?

  • Methodological Answer : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for polar metabolite separation. Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects. Optimize sample preparation via solid-phase extraction (SPE) with mixed-mode sorbents to remove interfering lipids/proteins .

Q. How can researchers differentiate between nonspecific binding and target-specific interactions in cellular uptake studies?

  • Methodological Answer : Perform competitive uptake assays with excess unlabeled lactose. Use CRISPR-edited cell lines lacking specific transporters (e.g., SGLT1). Quantify intracellular accumulation via confocal microscopy with fluorescently tagged analogs and validate with siRNA-mediated transporter knockdowns .

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